5-Methyl-1H-indazol-3-amine

Übersicht

Beschreibung

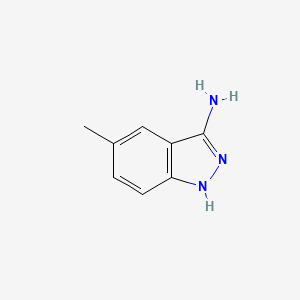

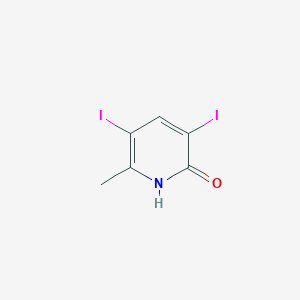

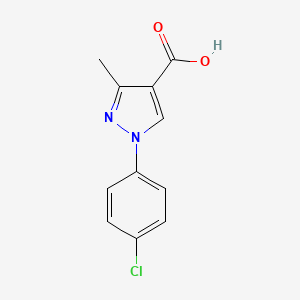

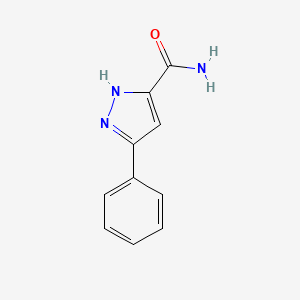

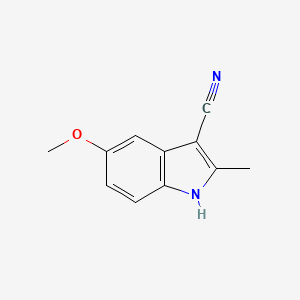

5-Methyl-1H-indazol-3-amine is a type of indazole derivative . Indazole derivatives are important heterocycles in drug molecules and bear a variety of functional groups, displaying versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The structure of 1H-indazole-3-amine has been found to be an effective hinge-binding fragment in cancer treatment. In particular, it binds effectively with the hinge region of tyrosine kinase, which is a therapeutic target in cancer therapy. This binding action has been utilized in the development of compounds like Linifanib .

Antiproliferative Activity

Compounds containing the 3-amino-1H-indazole moiety have shown interesting antiproliferative activity against various neoplastic cell lines. Some derivatives have been found to inhibit cell growth at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Antioxidant Activity

Indazole derivatives have also been synthesized and evaluated for their antioxidant activity. They have been tested using various methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay to determine their efficacy in combating oxidative stress .

Inhibition of Chronic Inflammatory Diseases

Some indazole-containing compounds have been identified as potent and highly selective inhibitors of RIP2 kinase. This enzyme is involved in the inflammatory response, and its inhibition can be beneficial for treating chronic inflammatory diseases .

Wirkmechanismus

Target of Action

The primary targets of 5-Methyl-1H-indazol-3-amine are tyrosine kinases and Bcl2 family members . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The Bcl2 family members are key regulators of the apoptotic process, which is a programmed cell death pathway.

Mode of Action

5-Methyl-1H-indazol-3-amine interacts with its targets by binding effectively with the hinge region of tyrosine kinases . This interaction inhibits the activity of these enzymes, leading to a decrease in the activation of proteins involved in cell proliferation and survival. Additionally, this compound may inhibit Bcl2 family members, thereby promoting apoptosis .

Biochemical Pathways

The compound affects the p53/MDM2 pathway in a concentration-dependent manner . The p53 protein is a crucial regulator of the cell cycle and prevents cancer formation. Thus, by affecting this pathway, 5-Methyl-1H-indazol-3-amine can influence cell cycle progression and apoptosis.

Result of Action

The compound exhibits promising inhibitory effects against certain cancer cell lines. For instance, it has shown a significant inhibitory effect against the K562 cell line (chronic myeloid leukemia), with an IC50 (50% inhibition concentration) value of 5.15 µM . Moreover, it affects apoptosis and cell cycle progression .

Eigenschaften

IUPAC Name |

5-methyl-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKWIOCVCZXOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624708 | |

| Record name | 5-Methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1H-indazol-3-amine | |

CAS RN |

88805-94-1 | |

| Record name | 5-Methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)

![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)

![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)